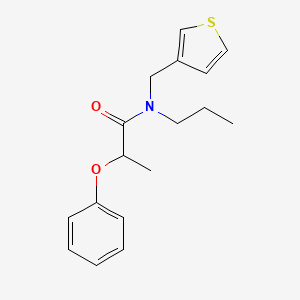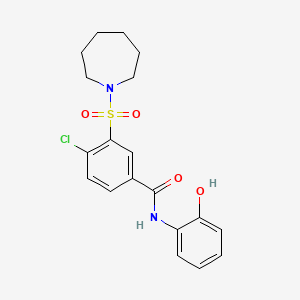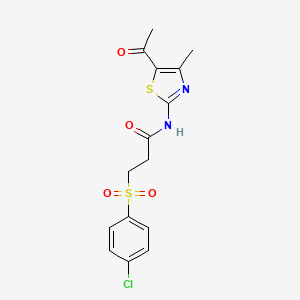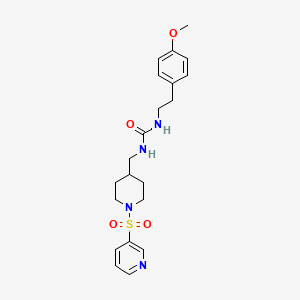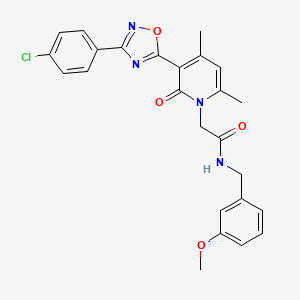![molecular formula C24H33NO3 B2412272 Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate CAS No. 956153-71-2](/img/structure/B2412272.png)
Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of adamantane derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Investigation into Exposure and Effects
Studies have explored the effects of exposure to certain compounds related to Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate. For instance, research on the exposure to 3-methyl-1-butanol, a compound used as a solvent and fragrance ingredient, revealed mild increased perceptions of eye irritation and smell, but no significant exposure-related effects in blinking frequency, tear film break-up time, vital staining of the eye, nasal lavage biomarkers, lung function, and nasal swelling, suggesting its non-causative nature for health effects in damp and moldy buildings (Ernstgård et al., 2013).
Therapeutic Concentration Studies
Amantadine, chemically known as 1-amino-adamantane, and used for Parkinson's disease management, has been researched for its concentration in the central nervous system under therapeutic conditions. The study found homogeneous distribution of amantadine across brain areas, indicating its significance in medical treatment and its pharmacokinetics (Kornhuber et al., 1995).
Resistance Studies
Research on adamantane resistance in circulating human influenza A viruses revealed significant increases in adamantane resistance in Alberta, Canada. The study highlighted the importance of continuous monitoring of circulating influenza A viruses for antiviral resistance markers to ensure the optimal use of antivirals for prophylaxis and treatment of influenza (Pabbaraju et al., 2008).
Exposure Assessment in Occupational Settings
Research has been conducted on the exposure of gasoline road-tanker drivers to oxygenate vapors during loading and unloading, evaluating the uptake of the ethers. The study provides insights into occupational exposure and the suitability of specific biomarkers for assessing exposure levels (Saarinen et al., 1998).
Propiedades
IUPAC Name |
methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-15(2)20(21(26)28-4)25-22(27)24-12-17-9-18(13-24)11-23(10-17,14-24)19-7-5-16(3)6-8-19/h5-8,15,17-18,20H,9-14H2,1-4H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHQQXAVCMJLBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC(C(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide](/img/structure/B2412189.png)
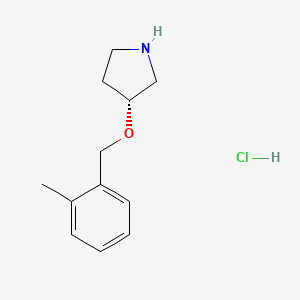
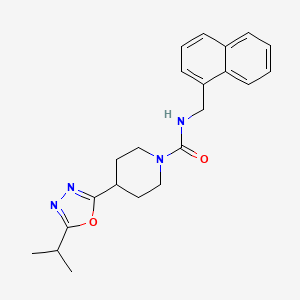
![N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2412192.png)
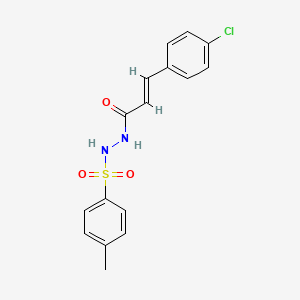


![3-(3,5-dimethylisoxazol-4-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2412200.png)
